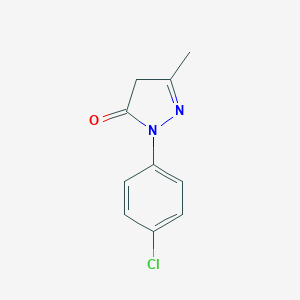
1,2,2,3-Tetrachloropropane
描述
1,2,2,3-Tetrachloropropane is a chlorinated hydrocarbon with the molecular formula C₃H₄Cl₄. It is a colorless to light yellow liquid at room temperature and is known for its use as an intermediate in the synthesis of various chemicals. The compound has a molecular weight of 181.876 g/mol and a boiling point of approximately 176.3°C .
准备方法
1,2,2,3-Tetrachloropropane can be synthesized through several methods. One common route involves the chlorination of 1,2,3-trichloropropane in the presence of chlorine gas and actinic light. This process results in a mixture of chlorinated products, including this compound . Another method involves the dehydrochlorination of 1,1,1,2,3-pentachloropropane using a ferric chloride catalyst . Industrial production often employs continuous processes to ensure high yield and purity .
化学反应分析
1,2,2,3-Tetrachloropropane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.
Reduction Reactions: The compound can be reduced to form less chlorinated hydrocarbons.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or acids.
Common reagents used in these reactions include sodium hydroxide for dehydrochlorination and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1,2,2,3-Tetrachloropropane is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other chlorinated compounds.
Biology: It is used in studies related to the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research into its potential effects and toxicity helps in understanding the safety of related compounds.
Industry: It is employed in the production of pesticides and other industrial chemicals
作用机制
The mechanism of action of 1,2,2,3-tetrachloropropane involves its interaction with various molecular targets. In reductive environments, it undergoes dechlorination, leading to the formation of less chlorinated and potentially more reactive intermediates. These intermediates can further react with biological molecules, leading to various effects .
相似化合物的比较
1,2,2,3-Tetrachloropropane can be compared with other chlorinated hydrocarbons such as:
1,1,2,3-Tetrachloropropane: Similar in structure but differs in the position of chlorine atoms.
1,2,3-Trichloropropane: Contains one less chlorine atom, leading to different reactivity and applications.
1,1,1,2,3-Pentachloropropane: Contains one additional chlorine atom, affecting its chemical properties and uses
The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which influences its reactivity and the types of reactions it can undergo.
属性
IUPAC Name |
1,2,2,3-tetrachloropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl4/c4-1-3(6,7)2-5/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPHJTAYHSSOQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051656 | |
| Record name | 1,2,2,3-Tetrachloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13116-53-5 | |
| Record name | 1,2,2,3-Tetrachloropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13116-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,2,3-Tetrachloropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013116535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,2,2,3-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,2,3-Tetrachloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,2,3-tetrachloropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the toxicological effects of 1,2,2,3-tetrachloropropane in rats?
A1: Studies have shown that exposure to TECP vapors can cause irritation of mucosal tissues in rats. [] In subchronic inhalation studies, significant increases in liver and kidney weights were observed in rats exposed to TECP at concentrations of 5 ppm and above. [] These changes were accompanied by degenerative changes in the respective organs. [] Reproductive toxicity studies revealed a potential decrease in female mating performance at 15 ppm TECP, although this effect was not observed at lower concentrations. []
Q2: What is known about the conformational behavior of this compound?
A3: Research utilizing vibrational spectroscopy and nuclear magnetic resonance (NMR) spectroscopy has provided insights into the conformational behavior of TECP. [, , , ] These studies have explored the different spatial arrangements (conformers) adopted by the molecule due to rotation around its carbon-carbon bonds. [, , , ] Understanding these conformations is crucial for comprehending the molecule's interactions in biological systems and its physicochemical properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B86032.png)






